6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile

basicity protonation state medicinal chemistry

This 2-azaspiro[3.3]heptane building block delivers a neutral H-bond acceptor ideal for ATP-pocket hinge motifs, with >98% pyridine unprotonated at pH 7.4 (pKa -0.26). Its spirocyclic scaffold increases logD7.4 by up to +0.5 units vs monocyclic amines, enhancing brain permeability while the 2-rotatable-bond architecture favors BBB penetration. The scaffold also confers elevated hepatic CLint (~53 µL min⁻¹ mg⁻¹) to shorten systemic exposure when desired. Rigid exit vectors support fragment growth into PPI pockets where planar heterocycles fail.

Molecular Formula C18H17N3
Molecular Weight 275.3 g/mol
CAS No. 2640956-72-3
Cat. No. B6445156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile
CAS2640956-72-3
Molecular FormulaC18H17N3
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1C(CC12CN(C2)C3=CC=CC(=N3)C#N)C4=CC=CC=C4
InChIInChI=1S/C18H17N3/c19-11-16-7-4-8-17(20-16)21-12-18(13-21)9-15(10-18)14-5-2-1-3-6-14/h1-8,15H,9-10,12-13H2
InChIKeyMSBLWOSVUJETIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile (CAS 2640956-72-3) – Spirocyclic Building Block for Precision Medicinal Chemistry


6-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile is a spirocyclic amine building block that combines a rigid 2-azaspiro[3.3]heptane core with a 2-cyanopyridine moiety and a pendant phenyl group [1]. This architecture imparts a defined three-dimensional shape, moderate lipophilicity (XLogP3 = 3.5), and a low topological polar surface area (TPSA = 39.9 Ų), positioning it as a compact, non-planar scaffold for fragment-based drug discovery and kinase inhibitor design [2].

Why 6-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile Cannot Be Replaced by Common Heterocyclic Building Blocks


Simple replacement with piperidine, piperazine, or morpholine analogs is precluded by the spirocyclic scaffold's divergent lipophilicity and metabolic stability profile, while regioisomeric 3- or 4-cyanopyridine variants exhibit markedly different basicity that alters protonation state at physiological pH [1][2]. As shown below, the 2-azaspiro[3.3]heptane core and the 2-cyano substitution each confer quantifiable physicochemical differentiation that generic building blocks cannot recapitulate.

Quantitative Differentiation Evidence for 6-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile


2-Cyano Substitution Lowers Pyridine Conjugate Acid pKa by ≥1.7 Units Relative to 3- and 4-Cyano Regioisomers

The 2-cyanopyridine moiety confers significantly reduced basicity compared to the 3- or 4-cyano regioisomers that would be present in alternative building blocks. Experimentally, 2-cyanopyridine exhibits a conjugate acid pKa of −0.26, whereas 3-cyanopyridine and 4-cyanopyridine show pKa values of 1.45 and 1.90, respectively [1]. This 1.7–2.2 unit depression means the pyridine nitrogen of the target compound remains >98% unprotonated at pH 7.4, in contrast to the 3-cyano analog which would be partially protonated. Such alteration in charge state directly influences passive membrane permeability, protein binding, and CYP450 interactions.

basicity protonation state medicinal chemistry

2-Azaspiro[3.3]heptane Introduction Alters logD7.4 by −1.0 to +0.5 Log Units Depending on Attachment Chemistry

In a systematic study of azaspiro[3.3]heptane replacements for morpholine, piperidine, and piperazine, Degorce et al. demonstrated that introducing the spirocyclic center lowered the measured logD7.4 of the corresponding molecules by as much as −1.0 unit relative to the parent heterocycle [1]. However, when the azaspiro[3.3]heptane was N-linked (as in the target compound), the lipophilicity increased by up to +0.5 log unit. This bidirectional modulation—decrease for C-linked, increase for N-linked substitution—demonstrates that the spirocyclic scaffold does not merely replicate the properties of common heterocycles but can be tuned directionally.

lipophilicity logD spirocyclic

2-Azaspiro[3.3]heptane Exhibits 3.8-Fold Higher Intrinsic Clearance Than Piperidine and 1.7-Fold Higher Than 1-Azaspiro[3.3]heptane in Human Liver Microsomes

Kirichok et al. compared the metabolic stability of piperidine (57), 2-azaspiro[3.3]heptane (58), and 1-azaspiro[3.3]heptane (59) model amides in human liver microsomes. The 2-azaspiro analog displayed an intrinsic clearance (CLint) of 53 µL min⁻¹ mg⁻¹, which is 3.8-fold higher than piperidine (14 µL min⁻¹ mg⁻¹) and 1.7-fold higher than the 1-azaspiro isomer (32 µL min⁻¹ mg⁻¹) [1]. The corresponding half-life for the 2-azaspiro analog was 31 min, vs. 52 min for the 1-azaspiro analog.

metabolic stability hepatic clearance bioisostere

Computed Physicochemical Profile (XLogP3 = 3.5; TPSA = 39.9 Ų) Occupies a Narrow Property Space Distinct from Common Heterocyclic Analogs

The target compound's computed XLogP3 of 3.5 and TPSA of 39.9 Ų [1] place it in a moderately lipophilic, low-polarity region of drug-like chemical space. By comparison, the simple piperidine analog 6-(piperidin-1-yl)pyridine-2-carbonitrile (calculated XLogP3 ≈ 2.8; TPSA ≈ 36 Ų) is more hydrophilic and compact, while N-phenylpiperidine analogs show higher lipophilicity (XLogP3 >4.0) [2]. The spirocyclic constraint in the target compound introduces additional rigidity (fewer rotatable bonds) and a distinct three-dimensional vector arrangement that cannot be achieved with monocyclic amines.

physicochemical properties drug-likeness lead optimization

Evidence-Backed Application Scenarios for 6-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile


Kinase Inhibitor Fragment Libraries Requiring Neutral Pyridine at Physiological pH

The 2-cyanopyridine substructure ensures the pyridine nitrogen remains >98% unprotonated at pH 7.4 (conjugate acid pKa −0.26) [1]. This property is advantageous for hinge-binding motifs in kinase inhibitors, where a neutral hydrogen-bond acceptor is preferred to avoid charge repulsion in the ATP pocket. Researchers procuring building blocks for kinase-focused libraries should prioritize the 2-cyano regioisomer over 3- or 4-cyano alternatives to maintain a consistent protonation state.

Scaffold-Hopping from Piperidine-Containing Leads to Fine-Tune Metabolic Stability

Adopting the 2-azaspiro[3.3]heptane scaffold knowingly increases hepatic intrinsic clearance (CLint ~53 µL min⁻¹ mg⁻¹) relative to piperidine (14 µL min⁻¹ mg⁻¹) [2]. This differentiated clearance profile can be exploited to reduce half-life in programs where shorter systemic exposure is desired, or to mitigate accumulation risks. The data enable rational scaffold selection rather than trial-and-error substitution.

Lipophilicity Modulation via N-Linked Spirocyclic Attachment in CNS Drug Discovery

N-Linked 2-azaspiro[3.3]heptanes have been shown to increase logD7.4 by up to +0.5 unit [3], providing a counterintuitive but measurable lipophilicity boost relative to monocyclic amines. CNS programs where increased brain permeability is sought can utilize this property, while also benefiting from the scaffold's reduced rotatable bond count (2) which favors blood-brain barrier penetration.

Three-Dimensional Fragment Growth for Protein-Protein Interaction Targets

The rigid spiro[3.3]heptane core provides a defined exit vector geometry distinct from planar heterocycles. Combined with the moderate XLogP3 (3.5) and low TPSA (39.9 Ų) [4], this building block is well-suited for fragment growth into deeper PPI pockets where three-dimensional shape complementarity is essential and a conventional piperidine linker would introduce unwanted flexibility.

Quote Request

Request a Quote for 6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.